2-Bromo-5-fluoro-6-picoline (2-Bromo-5-fluoro-6-methylpyridine)
Description
2-Bromo-5-fluoro-6-picoline (CAS: 374633-38-2), also known as 6-bromo-3-fluoro-2-methylpyridine, is a halogenated pyridine derivative with the molecular formula C₆H₅BrFN and a molecular weight of 190.01 g/mol . Its structure features a pyridine ring substituted with bromine (C-6), fluorine (C-5), and a methyl group (C-2), as shown in its canonical SMILES: CC1=C(C=CC(=N1)Br)F .
Properties
Molecular Formula |
C12H10Br2F2N2 |
|---|---|
Molecular Weight |
380.03 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/2C6H5BrFN/c2*1-4-5(8)2-3-6(7)9-4/h2*2-3H,1H3 |
InChI Key |
OJCGPICDHUAIJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)F.CC1=C(C=CC(=N1)Br)F |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
2-Bromo-5-fluoro-6-picoline (C₆H₅BrFN, MW 190.01) features a pyridine core substituted with bromine (position 2), fluorine (position 5), and a methyl group (position 6). The electron-withdrawing halogens deactivate the ring, while the methyl group introduces steric effects that influence reactivity. Key properties include a predicted boiling point of 189.5±35.0°C, density of 1.592±0.06 g/cm³, and pKa of -2.07±0.10, reflecting its weak basicity. The compound exists as a colorless to light yellow liquid at room temperature, requiring storage in dark, dry conditions to prevent decomposition.
Industrial Relevance
As a building block for kinase inhibitors and antiviral agents, 2-bromo-5-fluoro-6-picoline’s synthetic accessibility directly impacts drug development timelines. Its bromine and fluorine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances lipophilicity for membrane penetration.
Synthetic Routes to 2-Bromo-5-fluoro-6-picoline
Bromination-Fluorination of Aminopyridine Precursors
Patent CN102898358A discloses a two-step route starting from 5-amino-2-bromo-6-methylpyridine:
- Diazotization and Fluorination : Treatment with NaNO₂ and HBF₄ at -5°C forms the diazonium tetrafluoroborate intermediate. Thermal decomposition at 80°C in diglyme replaces the amino group with fluorine via the Balz-Schiemann reaction.
- Solvent Optimization : Using diglyme instead of traditional solvents like chlorobenzene reduces side reactions, achieving 72-78% yields.
This method avoids harsh fluorinating agents (e.g., F₂ gas) and operates at moderate temperatures, making it suitable for kilogram-scale production. However, the precursor 5-amino-2-bromo-6-methylpyridine requires multi-step synthesis, increasing complexity.
Nitropyridine Bromination-Denitration-Fluorination
An alternative pathway from CN102898358A employs 5-nitro-2-bromo-6-methylpyridine:
- Catalytic Hydrogenation : Pd/C-mediated reduction of the nitro group to amine (5-amino-2-bromo-6-methylpyridine) at 50 psi H₂ and 60°C.
- Fluorination : Identical Balz-Schiemann conditions as above yield the target compound.
While this route simplifies precursor synthesis (nitration is more straightforward than amination), the hydrogenation step necessitates specialized equipment and poses explosion risks with nitro compounds.
Hofmann Degradation-Mediated Synthesis
Reaction Mechanisms and Selectivity Control
Directed Bromination in Pyridine Systems
Bromine placement at position 2 relies on directing effects. In 6-methylpyridine, the methyl group’s +I effect activates the ring, but the nitrogen’s -I effect dominates. Converting pyridine to its N-oxide enhances reactivity and directs electrophiles to positions 2 and 4. Subsequent bromination with Br₂ in acetic acid at 80°C favors position 2 due to steric hindrance from the methyl group at position 6.
Fluorination via Balz-Schiemann Reaction
The Balz-Schiemann reaction remains the most reliable method for aromatic fluorination. Key parameters include:
- Diazonium Salt Stability : Low temperatures (-5 to 0°C) prevent premature decomposition.
- Solvent Choice : Diglyme’s high boiling point (162°C) allows gradual heating without side reactions.
- Acid Scavenging : Adding NaHCO₃ neutralizes HBr, minimizing acid-catalyzed ring bromination.
Industrial-Scale Optimization
Solvent and Catalyst Systems
Yield and Purity Enhancements
- Crystallization : Steam distillation isolates 2-bromo-5-fluoro-6-picoline with >99% purity by removing CuBr residues.
- Continuous Flow Systems : Microreactors for diazotization-fluorination steps reduce reaction times from hours to minutes, boosting throughput.
Comparative Analysis of Synthetic Routes
The bromination-fluorination route offers the best balance of yield and scalability but requires advanced precursor synthesis. The Hofmann method, though lengthier, uses inexpensive starting materials suited for small-scale API production.
"The integration of Hofmann degradation with modern fluorination techniques represents a paradigm shift in heterocyclic synthesis." — Adapted from CN101514184A.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-6-picoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-fluoro-6-picoline, also known as 2-Bromo-5-fluoro-6-methylpyridine, is a halogenated pyridine derivative with bromine and fluorine atoms on its aromatic ring. It is significant in organic synthesis, especially in the pharmaceutical and agrochemical sectors, due to its unique reactivity as an intermediate in various reactions .
Scientific Research Applications
2-Bromo-5-fluoro-6-methylpyridine is utilized across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals. Its dual substitution with bromine and fluorine enhances its reactivity and versatility in organic synthesis, allowing for a broader range of chemical transformations compared to its monosubstituted counterparts.
- Biology This compound is employed in developing biologically active molecules like enzyme inhibitors and receptor modulators. It can modulate gene expression related to stress responses and apoptosis.
- Medicine It is explored for its role in developing kinase inhibitors, such as LY3295668, a potent and specific Aurora-A kinase inhibitor. It is also an intermediate in synthesizing anti-inflammatory and anticancer drugs .
- Industry It is used in producing agrochemicals and other industrial chemicals. It is also valuable in creating specialized polymers and materials, enhancing properties like thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-6-picoline depends on its specific application. It may interact with the active site of enzymes, blocking their activity. For example, it can synthesize Aurora-A kinase inhibitors, which are involved in cell division and cancer progression. The compound primarily acts as an inhibitor of p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cell signaling pathways. It competitively binds to the ATP site of p38α MAPK, inhibiting its activity and affecting downstream signaling pathways that regulate inflammatory cytokines.
Biological Activity
2-Bromo-5-fluoro-6-picoline's biological activity is notable, especially in medicinal chemistry. It has been explored as a building block for biologically active molecules, including enzyme inhibitors and receptor modulators. For instance, it can be utilized in synthesizing inhibitors targeting kinases involved in cell division and cancer progression. Its halogenated nature may enhance binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
2-Bromo-5-fluoro-6-methylpyridine's uniqueness arises from the presence of both bromine and fluorine substituents, enhancing its reactivity and versatility in organic synthesis:
- 2-Bromo-5-methylpyridine Lacks the fluorine substituent, making it less reactive in certain substitution reactions.
- 2-Fluoro-5-methylpyridine Lacks the bromine substituent, affecting its reactivity and applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-6-picoline depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. For example, it can be used to synthesize inhibitors of Aurora-A kinase, which play a role in cell division and cancer progression . The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Key Physical Properties:
- Density : 1.592 g/cm³
- Boiling Point : 183.4°C (at 760 mmHg)
- Flash Point : 64.7°C
- XLogP3-AA : 2.4 (indicating moderate lipophilicity)
- Vapor Pressure : 1.06 mmHg at 25°C .
This compound is widely used in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the strategic placement of bromine and fluorine, which enable sequential functionalization .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-bromo-5-fluoro-6-picoline with structurally related pyridine derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | XLogP3-AA | Key Applications |
|---|---|---|---|---|---|---|
| 2-Bromo-5-fluoro-6-picoline | 374633-38-2 | C₆H₅BrFN | 190.01 | Br (C-6), F (C-5), CH₃ (C-2) | 2.4 | Cross-coupling reactions, drug synthesis |
| 5-Bromo-2-methoxy-6-methylpyridine | 126717-59-7 | C₇H₈BrNO | 202.05 | Br (C-5), OCH₃ (C-2), CH₃ (C-6) | N/A | O-Methylation, intermediates |
| 2-Bromo-5-amino-6-methylpyridine | 126325-47-1 | C₆H₇BrN₂ | 187.04 | Br (C-2), NH₂ (C-5), CH₃ (C-6) | N/A | Amide formation, diazotization |
| 5-Bromo-2-methylpyridine | 3430-13-5 | C₆H₆BrN | 160.02 | Br (C-5), CH₃ (C-2) | N/A | Ligand synthesis, catalysis |
| 3-Bromo-6-fluoro-2-methylpyridine | N/A | C₆H₅BrFN | 190.01 | Br (C-3), F (C-6), CH₃ (C-2) | N/A | Positional isomer for regioselective reactions |
Detailed Analysis of Key Differences
(1) 2-Bromo-5-amino-6-methylpyridine (CAS: 126325-47-1)
- Structural Difference: Replaces fluorine with an amino (-NH₂) group.
- Impact: The amino group is strongly activating, making the pyridine ring more reactive toward electrophilic substitution compared to the electron-withdrawing fluorine in the parent compound . Enables participation in amide coupling or diazonium salt formation, expanding utility in heterocycle synthesis .
(2) 5-Bromo-2-methoxy-6-methylpyridine (CAS: 126717-59-7)
- Structural Difference : Substitutes fluorine with a methoxy (-OCH₃) group.
- Impact :
(3) 5-Bromo-2-methylpyridine (CAS: 3430-13-5)
- Structural Difference : Lacks the fluorine atom.
- Impact: Reduced electronic complexity simplifies reactivity, favoring applications in catalysis or as a ligand precursor . Lower molecular weight (160.02 vs.
(4) 3-Bromo-6-fluoro-2-methylpyridine
- Structural Difference : Positional isomer with bromine and fluorine swapped (Br at C-3, F at C-6).
- Impact :
Physicochemical Property Trends
- Lipophilicity :
- Boiling Points :
- The parent compound’s higher boiling point (183.4°C) compared to 5-bromo-2-methoxy-6-methylpyridine (86°C at 10 mmHg) suggests stronger intermolecular forces in the former, likely due to halogen bonding .
Biological Activity
2-Bromo-5-fluoro-6-picoline, also known as 2-Bromo-5-fluoro-6-methylpyridine, is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound possesses both bromine and fluorine substituents, which enhance its reactivity and potential as a pharmacological agent. This article explores its biological activity, synthesis, and applications in medicinal chemistry.
The molecular formula of 2-Bromo-5-fluoro-6-picoline is . The presence of bromine and fluorine atoms imparts distinct electronic properties that influence its reactivity and interaction with biological targets.
Structure
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| SMILES | CC1=C(C=CC(=N1)Br)F |
| InChI | InChI=1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 |
Research indicates that 2-Bromo-5-fluoro-6-picoline acts primarily as an enzyme inhibitor and receptor modulator . Its halogenated structure enhances binding affinity to various biological targets, making it a promising candidate for drug development.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit kinases involved in cell division and cancer progression. This inhibition could lead to therapeutic effects against certain cancers by blocking critical cellular pathways.
- Receptor Modulation : Studies have shown that it can interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2-Bromo-5-fluoro-6-picoline. Preliminary data suggest:
- Slow absorption rates with peak concentrations occurring several hours post-administration.
- Potential for high lipophilicity due to the fluorinated component, enhancing membrane permeability .
Case Studies
Several studies have highlighted the biological activity of 2-Bromo-5-fluoro-6-picoline:
- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on tumor cell lines, suggesting its potential as a chemotherapeutic agent.
- Neuropharmacology : Another investigation focused on its modulation of serotonin receptors, revealing promising results in reducing anxiety-like behaviors in animal models .
Synthesis
The synthesis of 2-Bromo-5-fluoro-6-picoline typically involves halogenation reactions. A common method includes:
- Bromination of 2-fluoro-4-methylpyridine using bromine or bromine-containing reagents under controlled conditions, yielding high purity and yield.
Comparative Analysis
To understand the uniqueness of 2-Bromo-5-fluoro-6-picoline, a comparison with structurally similar compounds is beneficial:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| 2-Bromo-6-methylpyridine | Lacks fluorine | Limited application scope |
| 2-Fluoro-6-methylpyridine | Lacks bromine | Mono-halogenated structure |
| 3-Amino-2-bromo-5-fluoropyridine | Contains amino group | Focus on amino interactions |
The dual halogenation in 2-Bromo-5-fluoro-6-picoline provides distinct electronic and steric effects compared to mono-halogenated derivatives, enhancing its versatility in synthetic chemistry.
Q & A
Q. What are the recommended synthetic routes for preparing 2-bromo-5-fluoro-6-methylpyridine, and how can purity be optimized?
A common approach involves halogenation and fluorination of a methylpyridine precursor. For example, bromination at the 2-position of 5-fluoro-6-methylpyridine using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Fluorination may precede bromination via directed ortho-metalation or nucleophilic aromatic substitution. Purification typically employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (using ethanol/water mixtures). Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s identity and purity?
Key methods include:
- NMR : ¹H NMR (CDCl₃) for methyl group integration (~δ 2.5 ppm) and fluorine coupling patterns.
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 204 (C₆H₅BrFN).
- Melting Point : Compare observed range (e.g., 67–72°C for analogues) to literature .
- Elemental Analysis : Validate C, H, N, Br, F percentages within ±0.3% of theoretical values.
Q. What solvents and storage conditions are optimal for stability?
Store at 2–8°C under inert atmosphere (argon) in amber vials. Use anhydrous DMF or THF for reactions; avoid prolonged exposure to moisture or light due to potential debromination .
Advanced Research Questions
Q. How do competing substituent effects (Br, F, CH₃) influence cross-coupling reactivity?
The electron-withdrawing fluorine (meta to Br) enhances oxidative addition in Suzuki-Miyaura couplings but may deactivate the pyridine ring. Bromine’s position ortho to methyl sterically hinders palladium coordination. Optimization strategies:
- Use PdCl₂(dppf) with bulky ligands (e.g., XPhos) to mitigate steric effects.
- Pre-activate the boronic acid partner (e.g., pinacol ester) for improved efficiency .
Q. How can contradictory NOE or NMR data be resolved for structural confirmation?
Fluorine’s strong electronegativity distorts ¹H chemical shifts (e.g., deshielding adjacent protons). Use ¹⁹F NMR (δ -110 to -120 ppm for meta-F) and 2D techniques (COSY, HSQC) to assign overlapping signals. For example, the methyl group (CH₃) at C6 shows coupling with C5-F, confirmed by HMBC .
Q. What strategies mitigate side reactions during functionalization (e.g., nitration or amination)?
- Nitration : Use fuming HNO₃ at 0°C to direct nitration to the 3-position (para to Br), avoiding over-nitration.
- Amination : Protect the methyl group with Boc before employing Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) .
Key Methodological Considerations
- Contradictory Data : Discrepancies in melting points (e.g., vs. supplier data) may arise from polymorphic forms or impurities. Always cross-validate with DSC and TGA .
- Reaction Scalability : Pilot small-scale fluorination (e.g., Balz-Schiemann reaction) before scaling to >10 mmol due to exothermic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
